L-Serine tert.butyl ester hydrochloride
Description
Significance and Historical Perspective in Organic Synthesis
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex polypeptides from individual amino acids. Historically, the esterification of the carboxylic acid group of amino acids was a pivotal development, significantly improving their solubility in non-aqueous organic solvents, which is essential for peptide synthesis. nih.gov L-Serine tert-butyl ester hydrochloride exemplifies this strategy, where the tert-butyl ester acts as a temporary shield for the carboxylic acid function.
This protection is crucial for preventing the carboxyl group from participating in unintended side reactions during the delicate process of forming peptide bonds. biosynth.com The tert-butyl group, due to its steric bulk, effectively hinders unwanted molecular interactions. biosynth.com Furthermore, the tert-butyl ester provides stability under various conditions, yet it can be selectively removed when needed, typically under acidic conditions. creative-peptides.comethz.ch This controlled reactivity is fundamental to the stepwise, highly controlled nature of peptide synthesis.
The compound's utility extends to both traditional solution-phase peptide synthesis and modern solid-phase peptide synthesis (SPPS), where its favorable properties contribute to high-yield reactions. biosynth.com Its role as a stable, soluble, and reactive-when-needed building block has made it a significant tool in the synthesis of peptides intended for pharmaceutical and biochemical research. chemimpex.com
Table 1: Chemical Properties of L-Serine tert.butyl ester hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 106402-41-9 | chemimpex.combiosynth.comscbt.com |
| Molecular Formula | C₇H₁₅NO₃·HCl | biosynth.comscbt.com |
| Molecular Weight | 197.66 g/mol | biosynth.com |
| Appearance | White to off-white powder | chemimpex.com |
| Synonyms | L-Ser-OtBu·HCl, L-β-Hydroxyalanine tert-butyl ester hydrochloride | chemimpex.combiosynth.comscbt.com |
Role as a Chiral Building Block in Advanced Chemical Transformations
Chirality, or the "handedness" of molecules, is a critical factor in medicinal chemistry and biochemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. L-Serine tert-butyl ester hydrochloride is derived from the naturally occurring "left-handed" L-serine, and it retains this specific stereochemistry. This makes it an invaluable chiral building block, allowing chemists to construct complex molecules with precise control over their spatial orientation. chemimpex.com
In advanced chemical transformations, particularly in the synthesis of therapeutic peptides, maintaining chiral purity is paramount. The use of L-Serine tert-butyl ester hydrochloride ensures that the serine residue is incorporated into a growing peptide chain without racemization (the formation of an equal mixture of L- and D-enantiomers). nih.gov
Its role is particularly prominent in orthogonal protection strategies, a sophisticated approach used in multi-step synthesis. organic-chemistry.org In this strategy, multiple protecting groups are used on a single molecule, each of which can be removed under different conditions. For instance, in Fluorenylmethyloxycarbonyl (Fmoc) based peptide synthesis, the hydroxyl side chain of serine is often protected with a tert-butyl (tBu) group. creative-peptides.compeptide.com This tBu group is stable to the basic conditions used to remove the Fmoc protecting group from the amino terminus but can be cleaved at the end of the synthesis using acidic reagents like trifluoroacetic acid (TFA). creative-peptides.compeptide.com L-Serine tert-butyl ester hydrochloride, with its protected carboxyl group, fits seamlessly into these complex synthetic schemes, enabling the efficient and precise construction of intricate biomolecules. chemimpex.comchemimpex.com
Table 2: Common Protecting Group Strategies for Serine in Peptide Synthesis
| Strategy | α-Amino Protection | Side-Chain Hydroxyl Protection | Carboxyl Protection | Cleavage Conditions for Side-Chain/Carboxyl Group | Source(s) |
|---|---|---|---|---|---|
| Boc Chemistry | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl) | - | Strong acid (e.g., HF) | peptide.com |
| Fmoc Chemistry | Fmoc (9-Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl) | tBu (tert-Butyl) | Moderate acid (e.g., TFA) | creative-peptides.compeptide.com |
Properties
Molecular Weight |
197.7 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Optimization of L Serine Tert.butyl Ester Hydrochloride
Precursor Chemistry and Starting Material Selection for Esterification
The synthesis of L-Serine tert-butyl ester hydrochloride fundamentally begins with the selection of an appropriate precursor. The most direct starting material is L-serine, a naturally occurring amino acid. orgsyn.orggoogle.comgoogle.com However, to facilitate the desired esterification and minimize side reactions, L-serine is often converted into an intermediate.
A common and effective strategy involves the initial conversion of L-serine to L-Serine methyl ester hydrochloride . uu.nl This is typically achieved by reacting L-serine with methanol (B129727) in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. google.comgoogle.compatsnap.comresearchgate.net The thionyl chloride method is particularly efficient as it reacts with methanol to generate HCl in situ, driving the esterification process. google.comresearchgate.net This intermediate, with its amino group protected as a hydrochloride salt and the carboxylic acid as a methyl ester, is more soluble in organic solvents and serves as a key precursor for subsequent tert-butylation reactions. uu.nl
Alternatively, syntheses can commence with an N-protected L-serine derivative, most commonly N-Boc-L-serine . orgsyn.orgscbt.comcas.org This precursor is prepared by treating L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. orgsyn.org Protecting the amino group at the outset allows for more targeted modifications of the carboxylic acid and hydroxyl functionalities.
Esterification Protocols and Reaction Condition Variations
The introduction of the tert-butyl ester group onto the serine backbone can be accomplished through several distinct protocols, each with its own set of reaction conditions that can be optimized for yield and purity.
Acid-Catalyzed Esterification Approaches
Acid catalysis is central to the formation of the tert-butyl ester. A prevalent method involves the direct reaction of an amino acid like L-serine with isobutylene (B52900), which acts as the source of the tert-butyl group, under acidic conditions. google.com
Another documented approach utilizes L-serine methyl ester hydrochloride as the starting material, which is then reacted with tert-butyl acetate. This reaction is catalyzed by a combination of strong acids, such as perchloric acid and sulfuric acid, to facilitate the transesterification process. patsnap.com The initial esterification to the methyl ester, often catalyzed by HCl (from thionyl chloride or gas), is a critical first step in this multi-stage synthesis. google.comgoogle.comuu.nl
Catalyst Selection and Impact on Reaction Efficiency
The choice of catalyst significantly influences the reaction's speed, efficiency, and selectivity.
| Catalyst | Role/Reaction | Observations | Source |
| Sulfuric Acid (H₂SO₄) | Esterification of L-serine with isobutylene | Can result in long reaction times. It has been noted to selectively esterify the carboxyl group over the hydroxyl group. | google.com |
| p-Toluenesulfonic Acid (PTSA) | Reaction of serine methyl ester hydrochloride with isobutylene | An effective catalyst for tert-butylation. | google.comgoogle.com |
| Thionyl Chloride (SOCl₂) | Formation of L-serine methyl ester hydrochloride | Reacts with methanol to form HCl in situ, providing a convenient method for acid-catalyzed methyl esterification. | google.compatsnap.comresearchgate.net |
| Perchloric Acid (HClO₄) / Sulfuric Acid (H₂SO₄) | Reaction of L-serine methyl ester hydrochloride with tert-butyl acetate | Used in combination to drive the reaction, yielding O-tert-butyl-L-serine methyl ester. | patsnap.com |
| Silica-impregnated H₂SO₄ | Esterification with isobutylene | Presented as an alternative solid-supported catalyst. | google.com |
The use of sulfuric acid alone can have limitations, particularly regarding reaction times. google.com In contrast, combinations of catalysts or more specialized catalysts like p-toluenesulfonic acid (PTSA) are employed to improve efficiency. google.comgoogle.com For the initial methyl ester formation, thionyl chloride is a common and effective choice. google.com
Solvent Systems and Their Influence on Yield and Selectivity
The solvent system plays a crucial role in reactant solubility, reaction rate, and in some cases, the equilibrium of the reaction.
| Solvent | Reaction Stage | Purpose | Source |
| Methanol | Initial esterification of L-serine | Serves as both solvent and reactant to form the methyl ester. | google.comgoogle.compatsnap.com |
| Dioxane | tert-Butylation of serine methyl ester hydrochloride | A common solvent for the reaction with isobutylene. | google.com |
| Dichloromethane (B109758) (DCM) | tert-Butylation of serine methyl ester hydrochloride | An alternative to dioxane for the reaction with isobutylene. | google.com |
| tert-Butyl acetate | Transesterification of serine methyl ester | Functions as both solvent and the tert-butyl group source. | patsnap.com |
| Dimethylformamide (DMF) | Methylation of N-Boc-L-serine | Used as a solvent for the reaction with methyl iodide. | orgsyn.org |
The selection of the solvent is tailored to the specific step in the synthetic sequence. For instance, methanol is the logical choice for methyl esterification. google.com For the subsequent introduction of the tert-butyl group using isobutylene, solvents like dioxane or dichloromethane are preferred. google.com
Protection Strategies for L-Serine Derivatives: Focus on tert-Butyl Ester Group
The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. chemimpex.comresearchgate.net Its primary advantage lies in its stability under a range of conditions and its susceptibility to removal by acid catalysis. This allows for the deprotection of the carboxyl group without affecting other sensitive parts of a peptide, such as those protected by base-labile groups. researchgate.net The steric bulk of the tert-butyl group also effectively prevents undesirable intramolecular side reactions, such as the formation of diketopiperazines during peptide coupling steps. researchgate.net
Selective Carboxylic Acid Protection over Hydroxyl Groups
A significant challenge in the chemistry of L-serine is the presence of two reactive functional groups: the carboxylic acid and the side-chain hydroxyl group. Achieving selective protection of the carboxylic acid as a tert-butyl ester without etherifying the hydroxyl group is a key synthetic goal.
Research has shown that the reaction of L-serine with isobutylene in the presence of sulfuric acid can achieve this selectivity, yielding the desired L-Serine tert-butyl ester without forming the O-tert-butyl ether. google.com This selectivity is crucial for producing the target compound, where the hydroxyl group remains unprotected. This process involves carefully controlling the reaction conditions to favor esterification of the more acidic carboxylic acid proton over the hydroxyl proton. The use of an N-protected starting material, such as N-Boc-L-serine, further aids in directing the esterification to the carboxyl group. orgsyn.org
Orthogonal Protecting Group Chemistry in Serine Scaffolds
In the synthesis of complex molecules derived from serine, such as peptides or other modified biomolecules, the use of orthogonal protecting groups is a critical strategy. bham.ac.ukresearchgate.net This approach allows for the selective removal of one type of protecting group in the presence of others, enabling stepwise and site-specific modifications of the molecule. bham.ac.uk For a serine scaffold, which contains a carboxylic acid, an amino group, and a hydroxyl group, an orthogonal protection strategy is essential to control the reactivity of each functional group independently.
The tert-butyl ester protecting the carboxylic acid in L-Serine tert-butyl ester hydrochloride is stable under basic conditions but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). acs.orgnih.gov This allows for the selective deprotection of the carboxyl group while other protecting groups, sensitive to different conditions, remain intact.
For the amino group, common orthogonally compatible protecting groups include the Fluorenylmethyloxycarbonyl (Fmoc) group and the tert-Butoxycarbonyl (Boc) group. The Fmoc group is stable to acidic conditions used to remove the tert-butyl ester but is readily cleaved by a base, typically piperidine. Conversely, the Boc group is removed under acidic conditions, often simultaneously with the tert-butyl ester. nih.gov
The hydroxyl group of the serine side chain can be protected by groups such as benzyl (B1604629) ethers, which are stable to both the acidic and basic conditions used for tert-butyl ester and Fmoc group removal, respectively. researchgate.net Benzyl groups are typically removed by catalytic hydrogenation.
This multi-level protection scheme allows for a programmed sequence of reactions. For instance, the Fmoc group can be removed to allow for peptide bond formation at the amino terminus, followed by the removal of the tert-butyl ester to enable coupling at the carboxy terminus. Finally, the side-chain protecting group can be removed in the last step to reveal the native serine residue. The development of such orthogonal strategies is pivotal for the efficient and successful synthesis of complex, multifunctional molecules based on serine scaffolds. bham.ac.uk
Table 1: Orthogonal Protecting Groups for Serine
| Functional Group | Protecting Group | Cleavage Conditions | Stable To |
|---|---|---|---|
| Carboxylic Acid | tert-Butyl ester (tBu) | Trifluoroacetic acid (TFA) | Piperidine, Hydrogenolysis |
| Amino Group | Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | TFA, Hydrogenolysis |
| Amino Group | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Piperidine, Hydrogenolysis |
| Hydroxyl Group | Benzyl (Bzl) | H2, Pd/C (Hydrogenolysis) | TFA, Piperidine |
Process Optimization and Scale-Up Considerations in Synthesis
The transition from laboratory-scale synthesis to industrial production of L-Serine tert-butyl ester hydrochloride necessitates careful process optimization and consideration of scale-up factors to ensure safety, efficiency, and cost-effectiveness. A common synthetic route involves the esterification of L-serine with isobutylene in the presence of an acid catalyst. google.com
Key parameters that require optimization include reaction temperature, catalyst selection and concentration, and reaction time. For instance, the esterification reaction is often carried out at low temperatures (-5°C to 10°C) to minimize side reactions. google.com The choice of acid catalyst is also critical; while strong mineral acids like sulfuric acid can be used, they can sometimes lead to undesired side reactions. google.com Alternative catalysts such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid have been explored to improve selectivity. google.com The reaction time can range from several hours to days, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal endpoint. google.compatsnap.com
During scale-up, efficient mixing becomes a significant challenge, especially in heterogeneous reaction mixtures. The use of appropriate reactor designs and agitation systems is essential to ensure uniform reaction conditions. Heat management is another critical aspect, as exothermic reactions can lead to temperature gradients and potential safety hazards if not controlled effectively.
Table 2: Process Parameters for the Synthesis of O-tert-butyl-L-serine methyl ester
| Parameter | Laboratory Scale Example 1 | Laboratory Scale Example 2 |
|---|---|---|
| L-serine methyl ester hydrochloride | 29g | 29g |
| tert-butyl acetate | 410g | 410g |
| Perchloric acid | 50g | 52g |
| Sulfuric acid | 10g | 12g |
| Reaction Time | 3 days | 4 days |
| Final pH | 8 | 9 |
This data is derived from a patent describing the synthesis of a related compound, O-tert-butyl-L-serine methyl ester, and illustrates the types of parameters that are optimized. patsnap.com
Green Chemistry Principles in the Synthesis of tert-Butyl Esters
The application of green chemistry principles to the synthesis of tert-butyl esters, including L-Serine tert-butyl ester hydrochloride, aims to reduce the environmental impact of the manufacturing process. mun.ca These principles focus on areas such as the use of safer solvents, waste reduction, and the development of more efficient, atom-economical reactions. mun.cajddhs.com
One key area of focus is the replacement of hazardous reagents and solvents. Traditional methods for tert-butyl ester synthesis often rely on strong acids and chlorinated solvents. google.com Green chemistry encourages the exploration of alternative, less hazardous catalysts and solvent systems. For example, some methods are being developed that are solvent-free or use more environmentally benign solvents. rsc.orggoogle.com
A novel approach involves the use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling. This method is notable for being solvent-free, base-free, and operating at room temperature, which significantly reduces energy consumption and waste. rsc.org Another green approach involves the use of nitrile compounds and tert-butanol (B103910) peroxide as starting materials to synthesize tert-butyl esters under metal-free conditions, offering high selectivity and yield in a more environmentally friendly process. google.com
Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another important green chemistry metric. mun.ca Reactions with high atom economy are inherently less wasteful. The development of catalytic processes, where a small amount of a catalyst can facilitate the conversion of large amounts of starting material, is a cornerstone of green chemistry and is actively being pursued in the synthesis of tert-butyl esters. jddhs.com By focusing on these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing important compounds like L-Serine tert-butyl ester hydrochloride.
Table 3: Comparison of Synthetic Methods for tert-Butyl Esters based on Green Chemistry Principles
| Method | Key Features | Green Chemistry Advantages |
|---|---|---|
| Traditional Acid Catalysis | Uses strong acids (e.g., H2SO4) and solvents like dioxane. google.com | Established method, but often involves hazardous materials and waste. |
| Electromagnetic Milling | Uses (Boc)2O, solvent-free, base-free, room temperature. rsc.org | High energy efficiency, reduced waste, avoids hazardous solvents and bases. |
| Metal-Free Synthesis from Nitriles | Uses nitrile compounds and tert-butanol peroxide. google.com | Avoids transition metal catalysts, mild reaction conditions, high selectivity. |
Advanced Analytical Characterization of L Serine Tert.butyl Ester Hydrochloride and Its Derivatives
Spectroscopic Methods for Stereochemical Purity Assessment
Spectroscopic techniques are indispensable for the detailed structural analysis of L-Serine tert-butyl ester hydrochloride, providing insights into its three-dimensional structure and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and conformation of L-Serine tert-butyl ester hydrochloride in solution. nih.govauremn.org.br Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of L-Serine tert-butyl ester hydrochloride provides characteristic signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum due to the shielding effect of the surrounding methyl groups. The protons on the chiral carbon and the adjacent methylene (B1212753) group exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, which can provide valuable information about the connectivity and conformation of the molecule. researchgate.net In some cases, the presence of a hydrochloride salt can lead to broadening of the amine proton signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in L-Serine tert-butyl ester hydrochloride gives rise to a distinct signal. The chemical shifts of the carbonyl carbon of the ester and the carbons of the tert-butyl group are particularly diagnostic.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, offering insights into the preferred conformation of the molecule in solution. The analysis of coupling constants can also provide information about dihedral angles, further defining the molecule's three-dimensional structure. auremn.org.br The tert-butyl group itself can serve as a probe for NMR studies of macromolecular complexes. nih.gov
A certificate of analysis for a similar compound, O-tert-Butyl-L-serine tert-butyl ester hydrochloride, confirms that the ¹H-NMR spectrum conforms to the expected structure. thermofisher.com
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in L-Serine tert-butyl ester hydrochloride. rsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
Key characteristic absorption bands for L-Serine tert-butyl ester hydrochloride include:
N-H stretching: The primary amine hydrochloride salt typically shows broad absorption bands in the region of 3000-2800 cm⁻¹.
C-H stretching: Absorptions due to the C-H bonds of the alkyl groups are observed around 2950-2850 cm⁻¹. libretexts.org
C=O stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1750-1735 cm⁻¹. libretexts.orgresearchgate.net
C-O stretching: The C-O single bond of the ester group will exhibit strong absorptions in the 1300-1000 cm⁻¹ region. libretexts.org
N-H bending: The bending vibration of the primary amine group typically appears in the 1640-1560 cm⁻¹ range.
The presence and position of these bands in the IR spectrum provide strong evidence for the correct functional group composition of the molecule. rsc.org
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of L-Serine tert-butyl ester hydrochloride and for separating it from starting materials, byproducts, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acid derivatives like L-Serine tert-butyl ester hydrochloride. nih.gov It offers high resolution, sensitivity, and speed.
Purity Assessment: Reversed-Phase HPLC (RP-HPLC) is commonly used to determine the purity of the compound. walshmedicalmedia.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key indicator of its identity and purity. Impurities will typically have different retention times, allowing for their separation and quantification. A typical mobile phase might consist of a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). nih.gov
Isomer Separation: Chiral HPLC is crucial for assessing the stereochemical purity of L-Serine tert-butyl ester hydrochloride. rsc.org This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column, leading to different retention times. This is critical to ensure the compound is enantiomerically pure, which is often a requirement for its use in peptide synthesis to produce biologically active peptides. nih.gov Methods have been developed for the separation of serine isomers after derivatization. scilit.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of L-Serine tert-butyl ester hydrochloride. rsc.org
Monitoring Esterification: During the esterification of L-serine, TLC can be used to follow the disappearance of the starting amino acid and the appearance of the ester product, which will have a different retardation factor (Rf) value. researchgate.net
Identifying Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate, and a new spot corresponding to the product is prominent. youtube.com
Mass Spectrometry for Molecular Structure Elucidation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of L-Serine tert-butyl ester hydrochloride. nih.gov It is often coupled with a separation technique like HPLC (LC-MS) for enhanced analysis of complex mixtures. nih.gov
Molecular Weight Determination: High-resolution mass spectrometry (HR-MS) can determine the mass of the molecular ion with high accuracy, which allows for the confident determination of the elemental composition of the compound. nih.gov For L-Serine tert-butyl ester hydrochloride, the expected molecular ion would correspond to the protonated form of the ester, [M+H]⁺.
Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. nih.govnih.gov For L-Serine tert-butyl ester hydrochloride, key fragmentation pathways would likely involve:
Loss of the tert-butyl group as isobutylene (B52900).
Cleavage of the ester bond.
Loss of the amino group.
Solid-State Characterization Techniques (e.g., WAXD)
The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates, such as L-Serine tert-butyl ester hydrochloride, are critical for ensuring consistency, stability, and quality. The crystalline form of a compound can influence its physical properties. Solid-state characterization techniques are therefore essential for defining the material's structure. Among these, X-ray diffraction (XRD) is a primary method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Wide-Angle X-ray Diffraction (WAXD), also referred to as Powder X-ray Diffraction (PXRD), is a fundamental technique used to analyze the crystalline nature of a powdered solid. The technique involves irradiating a sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline lattice, acting as a "fingerprint" for the compound's solid form. For L-Serine tert-butyl ester hydrochloride, WAXD analysis provides definitive information on its crystal structure, including lattice parameters, space group, and the potential presence of polymorphism (the ability of a substance to exist in two or more crystalline forms).
Research on related amino acid compounds demonstrates the utility of this technique. For instance, studies on L-serine have determined its orthorhombic crystal system and P212121 space group. ijtrd.com Similarly, the crystal and molecular structure of DL-serine hydrochloride has been comprehensively studied using X-ray diffraction, providing detailed insights into its molecular conformation and hydrogen bonding network. nih.gov While specific WAXD data for L-Serine tert-butyl ester hydrochloride is not extensively published in readily available literature, the analysis would yield comparable data points. The sharp peaks in a WAXD pattern indicate a high degree of crystallinity, which is typical for salt forms of amino acid esters. ijtrd.com The analysis can also be performed at various temperatures to study thermal deformations and phase transitions. mdpi.com
Below is an interactive table representing typical crystallographic data that would be obtained for an amino acid hydrochloride derivative through single-crystal or powder X-ray diffraction analysis.
Illustrative Crystallographic Data for an Amino Acid Hydrochloride Derivative Press the button to view the data. Toggle Table
| Parameter | Illustrative Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | ijtrd.com |
| Space Group | P212121 | ijtrd.com |
| Unit Cell Dimension (a) | 8.599 Å | ijtrd.com |
| Unit Cell Dimension (b) | 9.348 Å | ijtrd.com |
| Unit Cell Dimension (c) | 5.618 Å | ijtrd.com |
| Polymorphism | Assessed by comparing patterns under different crystallization conditions | mdpi.com |
Chiroptical Spectroscopy for Enantiomeric Purity Determination
L-Serine tert-butyl ester hydrochloride is a chiral molecule, meaning it exists as one of two non-superimposable mirror images, or enantiomers (L- and D-). For its use in synthesis and other applications, ensuring high enantiomeric purity is paramount. Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for confirming the absolute configuration and quantifying the enantiomeric excess of chiral substances. scispace.comslideshare.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal. Enantiomers, however, produce CD spectra that are perfect mirror images of each other. For L-Serine tert-butyl ester hydrochloride, the L-enantiomer will exhibit a CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, while the D-enantiomer will show a spectrum of equal magnitude but opposite sign at the same wavelengths. nih.govresearchgate.net This property allows for highly sensitive detection of the contaminating enantiomer and precise determination of enantiomeric purity. nih.gov
The n→π* electronic transition of the carboxyl group in amino acids gives rise to a characteristic Cotton effect in the 200-220 nm region. rsc.org Studies on various L-amino acids in acidic solutions consistently show a positive Cotton effect in this range, which confirms the L-configuration. rsc.orgnih.gov Therefore, a CD spectrum of a highly pure sample of L-Serine tert-butyl ester hydrochloride is expected to show a strong positive signal in this region. The magnitude of the CD signal (ΔA or molar ellipticity) is directly proportional to the concentration of the chiral substance, allowing for quantitative analysis. nih.gov
The following table provides representative, illustrative data of what would be expected from a Circular Dichroism analysis of the enantiomers of a serine ester, demonstrating the mirror-image relationship used to verify enantiomeric purity.
Representative Circular Dichroism (CD) Data for Enantiomeric Purity Assessment Press the button to view the data. Toggle Table
| Enantiomer | Wavelength of Peak Maximum (λmax) | Sign of Cotton Effect | Reference Principle |
|---|---|---|---|
| L-Serine tert.butyl ester hydrochloride | ~210 nm | Positive (+) | rsc.org |
| D-Serine tert.butyl ester hydrochloride | ~210 nm | Negative (-) | nih.gov |
Applications of L Serine Tert.butyl Ester Hydrochloride in Complex Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of L-Serine tert-butyl ester hydrochloride, derived from the naturally occurring L-serine, establishes it as a fundamental chiral building block. In asymmetric synthesis, such building blocks are crucial for introducing specific stereochemistry into a target molecule, a critical factor in determining the biological activity of pharmaceuticals and other bioactive compounds. chemimpex.com The compound's well-defined stereocenter at the α-carbon serves as a template, guiding the formation of new stereocenters in a predictable manner.
L-Serine tert-butyl ester hydrochloride is instrumental in the enantioselective synthesis of more complex molecules that retain the serine backbone. The tert-butyl ester group is stable under a variety of reaction conditions, yet can be removed selectively, making it an excellent protecting group during the elaboration of other parts of the molecule. chemimpex.com This allows chemists to perform modifications, such as alkylation or acylation at the hydroxyl group or coupling at the free amine (after neutralization), without compromising the stereochemical integrity of the original α-carbon. For instance, it can be used as a precursor in the synthesis of other protected serine derivatives, such as N-Fmoc-O-tert-butyl serine, a key component in peptide synthesis. google.com
Beyond its use in synthesizing direct derivatives, L-Serine tert-butyl ester hydrochloride acts as a chiral auxiliary to control the stereochemical outcome of reactions. chemimpex.com The chiral framework of the molecule can influence the facial selectivity of approaching reagents to a prochiral center elsewhere in the molecule, thereby creating new stereocenters with high diastereoselectivity. This strategy is fundamental in the synthesis of complex natural products and pharmaceuticals where precise control over multiple stereocenters is required. nih.gov The predictable stereochemistry of the serine unit is transferred during the synthetic sequence, effectively building stereochemical complexity into the target molecule.
| Feature | Role in Asymmetric Synthesis |
| Inherent Chirality | Serves as a source of the (S)-configuration at the α-carbon. |
| Protecting Groups | The tert-butyl ester and hydrochloride salt allow for regioselective reactions. |
| Stereochemical Control | Used as a chiral template or auxiliary to induce stereochemistry in new centers. chemimpex.com |
| Synthetic Versatility | Enables the synthesis of complex serine-containing compounds and other chiral molecules. chemimpex.com |
Utility in Peptide and Peptidomimetic Synthesis
The primary and most widespread application of L-Serine tert-butyl ester hydrochloride and its derivatives is in the synthesis of peptides and peptidomimetics. scbt.comscbt.comchemimpex.com Amino acids protected at the C-terminus, like L-Serine tert-butyl ester, are fundamental starting materials for the stepwise assembly of peptide chains. The tert-butyl ester provides protection for the carboxylic acid, preventing it from reacting during the formation of amide bonds. This protection is crucial for both solid-phase and solution-phase synthesis strategies. peptide.comnih.gov
In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while anchored to an insoluble polymer support. lsu.edu While L-Serine tert-butyl ester hydrochloride itself is more commonly used in solution-phase methods, its protected derivatives, particularly Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-OH, are staples in Fmoc- and Boc-based SPPS, respectively. peptide.com The tert-butyl group on the side-chain hydroxyl (Ser(tBu)) prevents side reactions, such as O-acylation, during peptide coupling. peptide.com This side-chain protection is typically removed during the final cleavage step from the resin, along with other acid-labile protecting groups. peptide.comnih.gov The use of such protected serine derivatives is essential for synthesizing peptides containing serine residues with high fidelity and yield. nih.gov
L-Serine tert-butyl ester hydrochloride is well-suited for solution-phase peptide synthesis. In this classical approach, protected amino acids and peptide fragments are coupled in an appropriate solvent, and the product is isolated and purified after each step. The tert-butyl ester provides robust protection for the C-terminus of the serine residue during coupling reactions, often mediated by reagents like HBTU or PyBOP. nih.govbiosynth.com After neutralization of the hydrochloride salt to free the amine, the amino acid can be coupled to an N-protected amino acid to form a dipeptide. The stability of the tert-butyl ester to the conditions required for the removal of many common N-terminal protecting groups (like Fmoc) makes it an orthogonal and highly valuable protecting group in these multi-step syntheses. peptide.com
| Synthesis Type | Role of L-Serine tert.butyl ester hydrochloride / Derivatives | Key Advantages |
| Solid-Phase (SPPS) | Derivatives like Fmoc-Ser(tBu)-OH are used to incorporate serine residues. peptide.com | Automation, excess reagents can be easily washed away. lsu.edu |
| Solution-Phase | Used as a C-terminally protected building block. | Scalability, easier purification of intermediates for complex fragments. |
The strategic protection offered by L-Serine tert-butyl ester hydrochloride and its derivatives is critical for the synthesis of modified peptides. The serine hydroxyl group is a common site for post-translational modifications, such as glycosylation and phosphorylation. By using an orthogonally protected serine building block, such as Fmoc-Ser(Trt)-OH, the side chain can be selectively deprotected while the peptide remains on the solid support, allowing for the attachment of sugar moieties to create glycopeptides. peptide.com Similarly, the synthesis of peptide thioesters, which are precursors for native chemical ligation (a method to join large peptide fragments), can be achieved using serine. nih.gov A method involves the on-resin cyclization of a C-terminal serine residue, which is then displaced by a thiol to generate the required thioester, a process that relies on the precise manipulation of protecting groups. nih.gov
Applications in the Synthesis of Natural Products and Bioactive Intermediates
L-Serine tert-butyl ester hydrochloride serves as a crucial chiral building block in the enantioselective synthesis of a variety of complex organic molecules, including natural products and bioactive intermediates. Its inherent chirality and multiple functional groups (amino, hydroxyl, and a protectable carboxylic acid) make it a versatile starting material for constructing stereochemically defined targets.
One significant application is in the development of prodrugs designed to enhance the efficacy of anticancer agents. For instance, it has been utilized in the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, which are evaluated for their activity against various cancer cell lines. nih.gov The synthesis involves a multi-step sequence where the serine-derived backbone is elaborated, demonstrating the ester's role in protecting the C-terminus while other transformations occur. nih.gov
The compound is also a key intermediate in the synthesis of important pharmaceuticals. L-serine methyl ester hydrochloride, a closely related derivative, is identified as a very important intermediate for the synthesis of Ramipril, a widely used ACE inhibitor for treating hypertension. google.com The principles of using the serine scaffold are directly transferable.
Furthermore, derivatives of L-serine are used to create novel bioactive compounds, such as potential enzyme inhibitors. Research into inhibitors for serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, has involved the synthesis of α-substituted serine analogues. rsc.org Although L-serine tert-butyl ester hydrochloride is not directly the starting material in all published examples, its structure is ideally suited for such synthetic campaigns, where the tert-butyl ester provides robust protection of the carboxyl group during the modification of the α-position or the side chain. Its value is also noted in the general production of various bioactive molecules, including therapeutic agents and enzyme inhibitors, where it serves as a foundational component. chemimpex.com
Table 1: Examples of Bioactive Intermediates Synthesized Using Serine Ester Scaffolds This table is interactive. Click on the headers to sort.
| Target Molecule Class | Specific Example / Application | Role of Serine Ester | Reference |
|---|---|---|---|
| Anticancer Prodrugs | L-γ-Methyleneglutamic acid amide tert-butyl esters | Chiral starting material for creating the core amino acid structure. | nih.gov |
| ACE Inhibitors | Intermediate for Ramipril | Key building block for the drug's final structure. | google.com |
| Enzyme Inhibitors | α-Substituted serines (e.g., α-vinylserine) | Scaffold for creating analogues to inhibit serine hydroxymethyltransferase. | rsc.org |
| General Bioactive Molecules | Peptide-based drugs and enzyme inhibitors | Versatile building block for complex therapeutic agents. | chemimpex.com |
Derivatization Strategies for Expanding Synthetic Scope
The synthetic utility of L-Serine tert-butyl ester hydrochloride is significantly broadened through various derivatization strategies. The presence of three distinct functional handles—the primary amine, the primary hydroxyl group, and the tert-butyl ester—allows for a wide range of chemical modifications. These transformations can be performed selectively, enabling the molecule to be incorporated into more complex structures or converted into other valuable synthetic intermediates. These strategies include direct modifications of the amino and hydroxyl groups or transformations involving the ester functionality itself.
A powerful strategy for activating the carboxyl group of L-Serine tert-butyl ester is its direct conversion to an acid chloride. This transformation is particularly efficient for tert-butyl esters compared to other alkyl esters. A method utilizing thionyl chloride (SOCl₂) at room temperature can selectively convert tert-butyl esters into their corresponding acid chlorides in high yields. This reaction is notable for its selectivity, leaving other ester types, such as methyl, ethyl, and benzyl (B1604629) esters, largely unreactive under the same conditions.
The resulting N-protected, O-functionalized serine acid chloride is a highly reactive intermediate. It can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.
Amidation: Reaction with primary or secondary amines smoothly forms amide bonds. This is a cornerstone of peptide synthesis, allowing the serine moiety to be coupled with other amino acids or amine-containing molecules to build peptide chains or more complex amides.
Esterification: Reaction with alcohols yields different esters. This allows for the exchange of the tert-butyl protecting group for another ester group that might be more suitable for subsequent synthetic steps or for the final target molecule's properties.
This method provides a mild and efficient alternative to generating acid chlorides from the free carboxylic acid, avoiding the need for a separate deprotection step which might compromise other sensitive functional groups in the molecule.
Beyond activation as an acid chloride, the bifunctional nature of L-Serine tert-butyl ester hydrochloride allows for its conversion into heterocyclic systems and other advanced intermediates.
A primary example is the synthesis of chiral oxazolines. After N-acylation, the resulting amide can undergo cyclization with the side-chain hydroxyl group to form a 2-substituted oxazoline (B21484) ring. wikipedia.orgorganic-chemistry.org This transformation is often promoted by reagents that facilitate dehydration. For instance, after N-protection (e.g., with a Boc group) and reaction with 2,2-dimethoxypropane, a serine ester can be converted into an oxazolidine, which is a precursor to other useful synthons like chiral aldehydes. orgsyn.org More directly, serine derivatives can be cyclized to form oxazolines that serve as versatile intermediates. nih.gov
These chiral oxazolines are valuable in their own right and can be used as ligands in asymmetric catalysis or as precursors for other stereochemically rich structures. For example, serine-derived oxazolines can undergo stereoselective ring-opening reactions. Treatment with nucleophiles, such as thiolacetic acid, can open the ring to generate new, highly functionalized amino acid derivatives, such as diastereomerically pure 3-mercaptoaspartic acid derivatives. ewha.ac.kr This demonstrates a powerful strategy where the serine stereocenter directs the formation of new stereocenters.
Another advanced derivatization involves the formation of silacyclic compounds. In innovative peptide coupling strategies, amino acid tert-butyl esters can react with reagents like imidazolylsilane. This can lead to a sequential deprotection of the tert-butyl ester and cyclization to afford novel silacyclic dipeptides, which are highly activated for further peptide elongation. chubu.ac.jp
Table 2: Key Derivatization Strategies and Their Applications This table is interactive. Click on the headers to sort.
| Functional Group Involved | Transformation | Resulting Intermediate | Subsequent Application | Reference |
|---|---|---|---|---|
| Carboxyl (tert-butyl ester) | Conversion to Acid Chloride | Serine Acid Chloride | Amidation, Esterification, Peptide Coupling | N/A |
| Amino and Hydroxyl | Cyclization | Chiral Oxazoline | Asymmetric ligands, Ring-opening to form other functionalized amino acids | wikipedia.orgnih.govewha.ac.kr |
| Amino and Hydroxyl | Formation of Oxazolidine | (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | Precursor to chiral serinal derivatives for natural product synthesis | orgsyn.org |
| Amino and Carboxyl | Reaction with Imidazolylsilane | Silacyclic Dipeptide | Activated substrate for one-pot peptide elongation | chubu.ac.jp |
Mechanistic and Theoretical Investigations Involving L Serine Tert.butyl Ester Hydrochloride
Reaction Pathway Elucidation in Synthesis and Transformation
The synthesis of L-Serine tert-butyl ester hydrochloride and its subsequent transformations are primarily achieved through multi-step chemical processes. The elucidation of these reaction pathways is essential for controlling product formation and minimizing impurities.
A common synthetic route begins with the protection of the carboxylic acid group of L-serine. One established method involves the initial conversion of L-serine to L-serine methyl ester hydrochloride. This is typically accomplished by reacting L-serine with anhydrous methanol (B129727) in the presence of hydrogen chloride (HCl) gas or thionyl chloride. google.comgoogle.comnih.gov This esterification increases the solubility of the amino acid in organic solvents, which is advantageous for subsequent steps. nih.gov
Following the formation of the methyl ester, the crucial tert-butylation step is performed. Two main pathways are documented for this transformation:
Reaction with Isobutylene (B52900): L-serine methyl ester hydrochloride is reacted with isobutylene gas. This reaction is acid-catalyzed, frequently using p-Toluenesulfonic acid (PTSA) or sulfuric acid in a solvent like dioxane or dichloromethane (B109758). google.comgoogle.com The reaction typically requires extended periods, from 48 to 96 hours, to proceed to completion. google.comgoogle.com The resulting product is often an O-tert-butyl serine methyl ester tosilate, which can then be saponified to yield O-tert-butyl serine. google.com A key observation is that under certain acidic conditions, only the carboxyl group is esterified, while the hydroxyl group remains unreacted, highlighting the need for careful catalyst selection. google.com
Reaction with tert-Butyl Acetate: An alternative, often safer method that avoids the use of gaseous isobutylene involves reacting L-serine methyl ester hydrochloride with tert-butyl acetate. patsnap.com This reaction can be catalyzed by strong acids such as perchloric acid and sulfuric acid and proceeds at room temperature over several days. patsnap.com This liquid-phase reaction is considered safer and can lead to high yields of the desired O-tert-butyl-L-serine methyl ester. patsnap.com
These intermediates are then typically N-protected (e.g., with Fmoc or Boc groups) for use in solid-phase or solution-phase peptide synthesis. google.comorgsyn.org The hydrochloride salt form of the final L-Serine tert-butyl ester enhances its stability and handling properties.
Table 1: Selected Synthetic Pathways for L-Serine Ester Derivatives
| Starting Material | Reagents/Catalysts | Solvent | Key Intermediate | Reaction Time | Reference |
|---|---|---|---|---|---|
| L-Serine | Methanol, HCl gas | Anhydrous Methanol | L-Serine methyl ester hydrochloride | 10-14 hours | google.com |
| L-Serine methyl ester hydrochloride | Isobutylene, p-Toluenesulfonic acid (PTSA) | Dioxane or Dichloromethane | O-tert-butyl serine methyl ester tosilate | 48-96 hours | google.com |
| L-Serine methyl ester hydrochloride | tert-Butyl acetate, Perchloric acid, Sulfuric acid | tert-Butyl acetate | O-tert-butyl-L-serine methyl ester | 3-4 days | patsnap.com |
| L-Serine | Thionyl chloride, Methanol | Anhydrous Methanol | L-Serine methyl ester hydrochloride | 15-36 hours | google.com |
| Amino Acid (e.g., Serine) | Isobutylene, PTSA or H₂SO₄-impregnated silica (B1680970) | Dichloromethane or Dioxane | tert-Butyl ester of the amino acid | 1-8 days | google.com |
Conformational Analysis and Molecular Modeling Studies
The three-dimensional structure and conformational preferences of L-Serine tert-butyl ester hydrochloride dictate its interaction with other molecules and its reactivity. While specific conformational analysis for L-Serine tert-butyl ester hydrochloride is not widely published, valuable insights can be drawn from studies on its precursors and related structures.
X-ray crystallography of L-serine methyl ester hydrochloride, a direct precursor, reveals detailed structural information. nih.gov In its enantiopure crystal form, the molecule exhibits a network of intermolecular hydrogen bonds. The ammonium (B1175870) group (N-H) and the hydroxyl group (O-H) act as hydrogen bond donors, with the chloride anion serving as the exclusive acceptor. nih.gov This creates a two-dimensional layered structure parallel to the (001) crystal plane. nih.gov Such hydrogen bonding networks significantly influence the solid-state packing and stability.
Table 2: Crystallographic Data for L-Serine Methyl Ester Hydrochloride
| Parameter | Value | Reference |
| Chemical Formula | C₄H₁₀NO₃⁺·Cl⁻ | nih.gov |
| Molecular Weight | 155.58 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| a (Å) | 5.22645 (9) | nih.gov |
| b (Å) | 6.39388 (14) | nih.gov |
| c (Å) | 11.6420 (4) | nih.gov |
| β (°) | 90.090 (1) | nih.gov |
| Volume (ų) | 389.04 (2) | nih.gov |
| Data obtained at T = 150 K. |
Molecular modeling studies on related polymers, such as poly(O-tert-butyl L-serine), indicate a propensity to form β-sheet structures. kyoto-u.ac.jp This suggests that even with the bulky tert-butyl group protecting the side-chain hydroxyl, the fundamental conformational tendencies of the serine backbone that lead to β-sheet formation are preserved. This has implications for peptide synthesis, where the conformation of the growing peptide chain can influence reaction efficiency and solubility. Computational studies on similar protected amino acids, like N-(tert.-amyloxycarbonyl-L-proline), have shown that in non-polar solvents, both non-associated and intermolecularly hydrogen-bonded species can coexist, while polar solvents favor strongly solvated species. nih.gov
Role of the tert-Butyl Protecting Group in Reaction Selectivity and Reactivity
The tert-butyl group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its unique properties. stackexchange.com In L-Serine tert-butyl ester hydrochloride, the tert-butyl group protects the carboxylic acid from participating in unwanted side reactions during peptide coupling. google.comresearchgate.net
The primary roles and effects of the tert-butyl group are:
Steric Hindrance: The bulkiness of the tert-butyl group provides significant steric hindrance, which can prevent other molecules from reacting at or near the protected carboxyl group. biosynth.com This steric shield is crucial for achieving high selectivity in complex multi-step syntheses.
Stability: The tert-butyl ester is stable under a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many standard transformations in peptide synthesis. stackexchange.comorganic-chemistry.org It is inert to many conditions that would cleave other esters (e.g., methyl or ethyl esters).
Acid-Labile Cleavage: Despite its general stability, the tert-butyl group can be removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). stackexchange.comnih.gov This orthogonality allows for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups that may be present in the molecule.
Mechanism of Deprotection: The acid-catalyzed removal of the tert-butyl group proceeds via the formation of a stable tert-butyl cation and isobutene. nih.gov This carbocation is highly reactive and can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. nih.gov To prevent these undesired modifications, "scavengers" such as water, thiophenol, or triethylsilane are typically added to the deprotection mixture to trap the tert-butyl cation. nih.gov Kinetic studies have shown that scavengers compete with TFA to react with the tert-butyl cation, and they also react with tert-butyl trifluoroacetate (B77799), an intermediate formed during the reaction, thus enhancing the efficiency of the deprotection process. nih.gov
The use of tert-butyl protecting groups is particularly advantageous in solid-phase peptide synthesis where all such groups on the completed peptide can be removed simultaneously in a final "global deprotection" step with strong acid. stackexchange.com
Kinetic and Thermodynamic Studies of Reactions
Quantitative kinetic and thermodynamic data for reactions involving L-Serine tert-butyl ester hydrochloride are crucial for understanding reaction rates, equilibria, and energy profiles. While specific data for this exact compound are sparse, relevant information can be derived from studies on the parent amino acid and the deprotection reactions of the tert-butyl group.
Kinetic Studies: Kinetic analysis has been performed on the acid-mediated removal of tert-butyl protecting groups. Studies on deprotection using trifluoroacetic acid (TFA) show that the reaction rate is influenced by the concentration of the acid and the presence of scavengers. nih.gov The reaction between isobutene and TFA to form tert-butyl trifluoroacetate reaches an equilibrium that favors the ester at room temperature, indicating that isobutene is unlikely to escape the reaction mixture during deprotection. nih.gov The rates of reaction for various scavengers with the tert-butyl trifluoroacetate intermediate have been measured to evaluate their effectiveness. nih.gov In synthesis, reaction times provide practical kinetic insight; for example, the acid-catalyzed tert-butylation of L-serine methyl ester hydrochloride can take between 48 and 96 hours to reach completion, indicating a relatively slow reaction rate under those conditions. google.com
Thermodynamic Studies: Thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (H) have been experimentally determined for the parent compound, L-serine. These values provide a baseline for understanding the energetic properties of its derivatives. Studies using adiabatic calorimetry and differential scanning calorimetry have provided precise data for L-serine across a wide range of temperatures. researchgate.netmdpi.com These fundamental thermodynamic functions are essential for calculating the Gibbs free energy of formation and understanding the stability of the molecule. For instance, the standard molar heat capacity and entropy for L-serine provide a reference point for computational models that aim to predict the thermodynamic properties of its more complex derivatives like L-Serine tert-butyl ester hydrochloride.
Table 3: Standard Molar Thermodynamic Functions for L-Serine at T = 298.15 K and p = 0.1 MPa
| Thermodynamic Function | Symbol | Value | Unit | Reference |
|---|---|---|---|---|
| Molar Heat Capacity | C°p,m | 152.09 | J·K⁻¹·mol⁻¹ | mdpi.com |
| Molar Entropy | S°m | 150.39 | J·K⁻¹·mol⁻¹ | mdpi.com |
| Molar Enthalpy | H°m(T) - H°m(0) | 23.33 | kJ·mol⁻¹ | mdpi.com |
| Enthalpy of Formation | ΔfH° | -173.60 | kcal·mol⁻¹ | researchgate.net |
Note: Values may vary slightly between different experimental determinations.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
The traditional methods for peptide synthesis, where L-Serine tert-butyl ester hydrochloride is a crucial component, are often associated with significant environmental impact, consuming large quantities of hazardous solvents and reagents. oxfordglobal.comgcande.org A major thrust in future research is the development of greener and more sustainable synthetic strategies.
Key areas of focus include:
Green Solvents and Reagents: Researchers are actively exploring alternatives to conventional, toxic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Water-based systems are gaining traction, as water is an environmentally benign solvent that can sometimes facilitate reactions without the need for harsh reagents. nih.gov Ethanol is another promising sustainable alternative that has been shown to improve the yield and purity of synthesized peptides.
Waste Minimization Protocols: Innovations aim to reduce the substantial waste generated during solid-phase peptide synthesis (SPPS). One approach is an "in-situ Fmoc removal" protocol, which eliminates the washing step after coupling by using 4-methylpiperidine (B120128) (4-MP), a greener alternative to piperidine, and an extra treatment to ensure complete Fmoc-group removal. This strategy can save up to 60% of the solvent used. tandfonline.com
Biocatalysis: The use of enzymes in peptide synthesis offers a highly sustainable pathway. oxfordglobal.com Enzymes provide superior selectivity and yield under mild conditions, reducing the formation of by-products and lessening the environmental footprint of the synthesis process. oxfordglobal.com For instance, the enzyme papain has been used for the chemoenzymatic polymerization of serine esters in aqueous solutions without the need for protecting the hydroxyl group. acs.org
A comparison of traditional versus emerging sustainable synthesis approaches is outlined below.
| Feature | Traditional Synthesis (SPPS) | Emerging Sustainable Routes |
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, Green Solvents |
| Reagents | Piperidine for Fmoc removal | Greener reagents like 4-methylpiperidine (4-MP) tandfonline.com |
| Waste | High volume of solvent and chemical waste gcande.org | Reduced waste through in-situ protocols and fewer purification steps oxfordglobal.comtandfonline.com |
| Catalysis | Chemical coupling agents | Biocatalysts (enzymes) oxfordglobal.com |
| Efficiency | Established but resource-intensive | Improved efficiency with reduced environmental impact oxfordglobal.com |
Exploration of Expanded Utility in Supramolecular Chemistry and Materials Science
The unique structural properties of serine esters are being explored for applications beyond traditional peptide synthesis, particularly in the fields of supramolecular chemistry and materials science. The ability of these molecules to self-assemble into ordered structures is a key driver of this research.
Research is currently focused on:
Self-Assembling Peptides: Polymers derived from serine esters, such as poly(O-tert-butyl L-serine), have been shown to form β-sheet structures. acs.org This capacity for self-assembly is fundamental to creating novel supramolecular architectures, which can be used to develop hydrogels, nanofibers, and other advanced biomaterials with controlled properties.
Functional Polymers: The modification of polymers with amino acid derivatives is a growing field. Activated esters are increasingly used for post-polymerization modification to create functional polymers, including glycopolymers, which have significant potential as advanced biomaterials. nih.gov The reaction of activated esters with amino groups, such as the one present in L-serine derivatives after deprotection, is highly efficient and can be performed under mild conditions, even in water. nih.gov
Biomaterials for Engineering Applications: The inherent biocompatibility of amino acids makes their derivatives, like L-Serine tert-butyl ester hydrochloride, attractive for creating materials for non-clinical biotechnological use. This includes the development of scaffolds for cell culture, platforms for enzyme immobilization, and components for biosensors. chemimpex.commdpi.com The ability of serine-containing phospholipids (B1166683) to form membranes is a well-established principle in biology that inspires new materials design. wikipedia.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of L-Serine tert-butyl ester hydrochloride into automated synthesis platforms that utilize flow chemistry represents a significant technological leap forward. chimia.chnih.gov Flow chemistry, a process where reagents are continuously passed through a reactor, offers numerous advantages over traditional batch synthesis. amidetech.com
Key advancements include:
Enhanced Control and Reproducibility: Flow systems allow for precise and reproducible control over reaction parameters such as temperature, pressure, and reagent stoichiometry. chimia.chamidetech.com
Improved Efficiency and Speed: Automated Fast Flow Synthesis (AFPS) systems can significantly accelerate peptide synthesis. amidetech.com By operating at elevated temperatures (up to 90°C), these systems can incorporate an amino acid in as little as 40 seconds, enabling the rapid production of long peptide chains. amidetech.comnih.gov
Reduced Waste and Higher Purity: In flow-based SPPS, reagents are passed through the solid support in a concentrated band, which improves coupling efficiency and reduces the amount of excess reagents and solvents required compared to batch methods. chimia.ch This leads to fewer side reactions and a cleaner crude product, simplifying purification. amidetech.com
Synthesis of Complex Proteins: Automated flow chemistry has made it possible to synthesize single-domain proteins up to 164 amino acids long, demonstrating high fidelity over hundreds of consecutive reactions. amidetech.com This opens up new possibilities for producing custom enzymes, structural proteins, and regulatory factors for research purposes without relying on biological expression systems. amidetech.com
The table below summarizes the advantages of flow chemistry for peptide synthesis.
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Process Type | Discontinuous | Continuous chimia.ch |
| Reaction Control | Less precise | Precise control of temperature, time, and stoichiometry amidetech.com |
| Reagent Usage | Requires large excess | Minimized reagent consumption chimia.ch |
| Synthesis Time | Hours to days | Significantly reduced, with cycles as short as minutes amidetech.comnih.gov |
| Scalability | Challenging to scale up | More straightforward to scale |
| Safety | Handling of large volumes of hazardous materials | Improved safety with smaller reaction volumes |
Advanced Applications in Biomolecular Engineering (non-clinical focus)
The versatility of L-Serine tert-butyl ester hydrochloride as a chiral building block extends to various non-clinical applications in biomolecular engineering. Its stable, protected form allows for its incorporation into a wide range of complex molecular structures designed for specific research and biotechnological functions.
Emerging applications include:
Enzyme Engineering and Production: Serine derivatives are used in biotechnology to aid in the production and study of enzymes and other biologically active molecules. chemimpex.com For example, L-Serine tert-butyl ester hydrochloride is used in biochemical assays to investigate enzyme activity related to serine metabolism. chemimpex.com
Synthesis of Chelating Agents: This compound is used in the synthesis of bifunctional and trifunctional chelating agents. americanchemicalsuppliers.com These molecules are critical in various research applications, including the development of probes for bio-imaging and as tools for separating and purifying proteins.
Development of Research Probes: As a fundamental component of peptides, L-Serine tert-butyl ester hydrochloride is integral to synthesizing peptide-based probes. These probes can be designed to interact with specific biological targets, helping researchers to understand protein structures, functions, and interactions within complex biological systems. chemimpex.com
Protein Surface Modification: The serine hydroxyl group, once deprotected, offers a site for specific chemical modifications on the surface of synthetic proteins. This allows for the attachment of labels, tags, or other functional moieties, enabling advanced studies in protein engineering and proteomics.
Q & A
Q. What are the standard methods for synthesizing L-Serine tert-butyl ester hydrochloride, and how can purity be ensured during synthesis?
- Methodology :
- Step 1 : React L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of perchloric acid and sulfuric acid under room temperature (20–25°C) for 3–4 days .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm the disappearance of starting material .
- Step 3 : Neutralize the reaction mixture with NaOH to pH 8.0, followed by extraction and crystallization in methanol to isolate the product .
- Purity Assurance : Use melting point analysis (160–165°C) and specific rotation measurements (+5.5 ±1° in MeOH) to validate purity .
Q. What key physicochemical properties are critical for characterizing L-Serine tert-butyl ester hydrochloride?
- Properties :
- Analytical Tools : Use HPLC with chiral columns for enantiomeric excess (ee) determination and FT-IR to confirm ester and amine functional groups.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during esterification?
- Key Challenges : Racemization often occurs during prolonged acidic conditions or elevated temperatures.
- Optimization Strategies :
Q. How can spectroscopic and chromatographic techniques resolve contradictions in reaction yield data?
- Case Study : Discrepancies in yields reported for condensation reactions with L-serine derivatives.
- NMR Analysis : Compare ¹H/¹³C NMR spectra of intermediates (e.g., hydroxy amides) to identify side products or incomplete reactions .
- Chromatographic Resolution : Use reverse-phase HPLC to quantify unreacted starting material and adjust stoichiometry .
- Statistical Validation : Apply ANOVA to assess variability across replicate experiments (e.g., reaction time or catalyst concentration effects) .
Q. What advanced analytical methods are recommended for studying degradation pathways of L-Serine tert-butyl ester hydrochloride?
- Degradation Triggers : Hydrolysis of the tert-butyl ester under acidic or basic conditions.
- Methodology :
- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40°C and analyze degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., activation energy for ester hydrolysis) .
- Structural Elucidation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR to identify degradation byproducts (e.g., free serine or tert-butanol derivatives) .
Q. How can computational chemistry aid in predicting reactivity of L-Serine tert-butyl ester hydrochloride in peptide coupling reactions?
- Tools :
- Density Functional Theory (DFT) : Calculate activation energies for amide bond formation to predict optimal coupling agents (e.g., DCC vs. HATU) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO) to assess reaction efficiency .
- Validation : Cross-reference computational predictions with experimental coupling yields using HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
